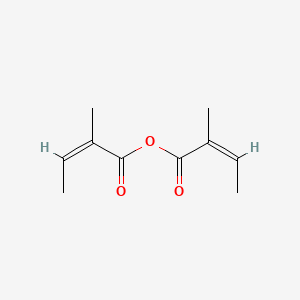

Angelic Anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLSLRANKCHLV-SFECMWDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94487-74-8 | |

| Record name | Angelic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Angelic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Angelic Anhydride (CAS No. 94487-74-8): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical overview of Angelic Anhydride, focusing on its chemical properties, synthesis applications, and handling protocols.

This compound, with a confirmed CAS number of 94487-74-8, is an aliphatic acid anhydride.[1][2][3] While direct in-depth research on the specific biological activities and signaling pathways of this compound is limited in publicly available literature, its primary significance in the research and drug development landscape lies in its role as a reagent. It is particularly noted for its use in the synthesis of angelate esters.[1] These esters are recognized as the active chemical constituents responsible for the potent analgesic and spasmolytic properties of extracts from the butterbur plant (Petasites hybridus). Some sources also indicate that this compound can be sourced from the roots of Angelica sinensis.

Core Data Summary

For ease of reference and comparison, the fundamental quantitative data for this compound is summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 94487-74-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| Synonyms | (Z)-2-Methylbut-2-enoic anhydride, 2-Methylisocrotonic Anhydride, (Z,Z)-2-Butenoic acid, 2-methyl-, anhydride | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

Table 2: Storage and Handling

| Condition | Recommendation | Source(s) |

| Storage Temperature | Store at -20°C. An alternative source suggests 0-10°C. | |

| Long-term Storage of Stock Solution | Use within 6 months when stored at -80°C. | |

| Short-term Storage of Stock Solution | Use within 1 month when stored at -20°C. | |

| Shipping Condition | Shipped with blue ice. | |

| Handling Precautions | Causes severe skin burns and eye damage. May be corrosive to metals. |

Experimental Protocols

Synthesis of Angelate Esters using this compound

This protocol outlines a general procedure for the esterification of an alcohol using this compound. The specific conditions may require optimization based on the substrate.

Materials:

-

This compound (CAS 94487-74-8)

-

Alcohol substrate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine, Triethylamine, or DMAP - 4-Dimethylaminopyridine)

-

Stir plate and magnetic stir bar

-

Round bottom flask and condenser (if heating is required)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the base to the reaction mixture. The base acts as a scavenger for the angelic acid byproduct.

-

Addition of this compound: Slowly add this compound to the stirred solution. An exothermic reaction may occur.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction can be run at room temperature or heated to reflux if necessary to drive it to completion.

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure angelate ester.

Visualizations

Logical Workflow for Angelate Ester Synthesis

The following diagram illustrates the general workflow for the synthesis of angelate esters using this compound, as described in the experimental protocol.

Caption: Workflow for the synthesis of angelate esters.

Signaling Pathways

At present, there is a notable absence of published research detailing the specific signaling pathways directly modulated by this compound. Its primary known role is as a synthetic precursor. Therefore, a diagrammatic representation of a signaling pathway involving this compound would be speculative and is not included in this technical guide. Researchers investigating the biological effects of angelate esters may find relevant signaling pathway information for those downstream compounds.

References

Angelic Anhydride: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Angelic Anhydride, systematically known as (Z,Z)-2-methylbut-2-enoic anhydride, is a reactive chemical intermediate with the molecular formula C₁₀H₁₄O₃.[1] It serves as a key reagent in the synthesis of various organic compounds, most notably angelate esters, which have garnered interest in the pharmaceutical and fragrance industries for their potential therapeutic and aromatic properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile, along with a discussion of its primary application in the synthesis of bioactive angelate esters.

Physicochemical Properties

This compound is a clear, colorless to light orange liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 94487-74-8 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Density | 1.02 g/cm³ | |

| Boiling Point | 108 °C at 13 mmHg | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage | Store at -20°C |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl and vinyl protons of the two angelate moieties. Based on the structure of angelic acid, characteristic shifts would be anticipated in the regions of ~1.8-2.0 ppm for the methyl protons and ~6.0-6.2 ppm for the vinyl proton.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the olefinic carbons, and the methyl carbons. The carbonyl carbon signal is expected to appear significantly downfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit strong characteristic absorption bands for the carbonyl groups. As is typical for acid anhydrides, two distinct C=O stretching bands are expected due to symmetric and asymmetric stretching modes. These would likely appear in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to C=C and C-O stretching vibrations would also be present.

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (182.22 g/mol ). Fragmentation patterns would likely involve the cleavage of the anhydride linkage and subsequent loss of carbonyl groups and other fragments from the angelate units. For accurate mass determination, a prominent peak at m/z 182.0943 would be expected, corresponding to the exact mass of the molecule.

Chemical Reactivity and Synthesis

3.1. Reactivity

This compound exhibits the typical reactivity of an acid anhydride. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Hydrolysis: Reaction with water will yield two equivalents of angelic acid.

-

Alcoholysis: Reaction with alcohols produces the corresponding angelate ester and one equivalent of angelic acid. This is the primary application of this compound.

-

Aminolysis: Reaction with amines will form the corresponding N-substituted angelamide and angelic acid.

3.2. Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, it can be prepared from angelic acid using standard methods for anhydride formation. A general approach involves the dehydration of angelic acid using a suitable dehydrating agent.

Experimental Protocol: General Synthesis of a Symmetrical Anhydride from a Carboxylic Acid

A common laboratory method for the synthesis of symmetrical anhydrides involves the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride or a carbodiimide. A generalized procedure is as follows:

-

The carboxylic acid (2 equivalents) is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, diethyl ether).

-

A dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC), 1.1 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The precipitated urea byproduct (in the case of DCC) is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude anhydride.

-

Purification can be achieved by distillation under reduced pressure or recrystallization.

3.3. Synthesis of Angelate Esters

This compound is a valuable reagent for the synthesis of angelate esters, which are found in various natural products and have shown interesting biological activities.

Experimental Protocol: General Esterification using this compound

-

The alcohol to be esterified (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents).

-

This compound (1.1 equivalents) is added dropwise to the solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude angelate ester is purified by column chromatography.

Caption: Workflow for the synthesis of angelate esters using this compound.

Biological Relevance and Applications

The primary significance of this compound in a biological context lies in its role as a precursor to angelate esters. While this compound itself is not typically associated with direct biological signaling pathways, the resulting esters are found in a variety of plants and have been investigated for their pharmacological properties.

4.1. Angelate Esters in Drug Development

Esters derived from angelic acid have been identified as the active components in extracts from plants like butterbur, which have been traditionally used for their pain-relieving and spasmolytic effects. This has spurred interest in the synthesis and evaluation of novel angelate esters as potential therapeutic agents.

4.2. Signaling Pathways of Angelate Esters

The precise mechanisms of action for many angelate esters are still under investigation. However, some studies on related terpenoid esters suggest that they may interact with transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling.

Caption: Putative signaling pathway for the action of angelate esters.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized for the synthesis of angelate esters. While detailed experimental data on the anhydride itself is limited in the public domain, its chemical properties and reactivity are well-understood based on the principles of organic chemistry. The growing interest in the pharmacological activities of angelate esters underscores the importance of this compound as a key building block in the development of new therapeutic agents. Further research into the direct biological effects of this compound and the elucidation of the specific signaling pathways modulated by its ester derivatives will be crucial for advancing their potential applications in medicine and other fields.

References

Spectroscopic Profile of Angelic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of Angelic Anhydride ([(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate). It is intended to assist researchers and professionals in the identification and characterization of this compound. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: [(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate

-

Synonyms: this compound, (Z)-2-Methylbut-2-enoic anhydride

-

CAS Number: 94487-74-8

-

Molecular Formula: C₁₀H₁₄O₃[1]

-

Molecular Weight: 182.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the chemical structure and typical ranges for the functional groups present.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1820 | Strong | Asymmetric C=O Stretch (Anhydride)[2] |

| ~1750 | Strong | Symmetric C=O Stretch (Anhydride)[2] |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~1200-1000 | Strong | C-O-C Stretch (Anhydride) |

| ~3030 | Medium | =C-H Stretch (Alkene) |

| ~2950-2850 | Medium | C-H Stretch (Alkyl) |

¹H NMR Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | Quartet (q) | 2H | Olefinic Proton (-CH=) |

| ~2.0 | Doublet (d) | 6H | Methyl Protons on the double bond (=C-CH₃) |

| ~1.9 | Doublet (d) | 6H | Methyl Protons of the ethyl group (-CH=C-CH₃) |

¹³C NMR Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl Carbon (C=O) of the anhydride[2] |

| ~138 | Quaternary Carbon of the double bond (=C<) |

| ~128 | Olefinic Carbon (-CH=) |

| ~20 | Methyl Carbon on the double bond (=C-CH₃) |

| ~15 | Methyl Carbon of the ethyl group (-CH=C-CH₃) |

Mass Spectrometry

| m/z Ratio | Predicted Intensity | Assignment |

| 182.09 | Moderate | Molecular Ion [M]⁺ (Calculated for C₁₀H₁₄O₃) |

| 83.05 | High | Acylium ion fragment [(CH₃)CH=C(CH₃)CO]⁺ |

| 55.05 | High | Fragment from further cleavage of the acylium ion [CH₃-CH=C=O]⁺ or [C₄H₇]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes or other lint-free tissue

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Apply a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire Spectrum: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with the appropriate solvent and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its detailed molecular structure.

Materials:

-

This compound sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer to NMR Tube: Transfer the solution to the NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

-

Acquire ¹H Spectrum: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse sequence) and acquire the spectrum.

-

Acquire ¹³C Spectrum: Set the parameters for the ¹³C NMR experiment (typically requires more scans than ¹H) and acquire the proton-decoupled spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

-

Solvent for sample dissolution (e.g., methanol or acetonitrile for ESI)

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

-

Ionization: The sample is ionized in the ESI source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic identification of this compound.

References

In-depth Technical Guide: NMR Analysis of Angelic Anhydride

Disclaimer: Following an extensive search of scientific literature, chemical databases, and patent repositories, experimental Nuclear Magnetic Resonance (NMR) data for Angelic Anhydride ((Z)-2-Methylbut-2-enoic anhydride) is not publicly available. While the existence of this compound is confirmed, and its synthesis has been reported, the detailed spectroscopic data required for a comprehensive analysis as requested is not accessible in the public domain. This guide will, therefore, provide a theoretical framework for the NMR analysis of this compound based on established principles of NMR spectroscopy and data from structurally related compounds. The tables and detailed analyses presented are predictive and await experimental verification.

Introduction

This compound, the anhydride of angelic acid, is a potentially valuable building block in organic synthesis, including the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This technical guide outlines the expected NMR characteristics of this compound and provides a template for its complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectroscopic techniques.

Predicted NMR Spectroscopic Data

Due to the unavailability of experimental data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and comparison with structurally analogous compounds, such as angelic acid and other α,β-unsaturated anhydrides. The numbering convention used for the assignments is illustrated in Figure 1.

Figure 1. Structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3' | ~6.1 - 6.3 | J(H3',H4') ≈ 7.2, J(H3',H5') ≈ 1.5 | |

| H-4' | ~2.0 - 2.2 | dq | J(H4',H3') ≈ 7.2, J(H4',H5') ≈ 1.5 |

| H-5' | ~1.9 - 2.1 | t | J(H5',H3') ≈ 1.5, J(H5',H4') ≈ 1.5 |

Note: Due to the symmetry of the molecule, the chemical shifts for the protons on the second angelic acid moiety (H-3, H-4, H-5) are expected to be identical to their counterparts (H-3', H-4', H-5').

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | ~165 - 170 |

| C-2' | ~127 - 130 |

| C-3' | ~138 - 142 |

| C-4' | ~15 - 18 |

| C-5' | ~20 - 23 |

Note: Due to the symmetry of the molecule, the chemical shifts for the carbons on the second angelic acid moiety (C-1, C-2, C-3, C-4, C-5) are expected to be identical to their counterparts (C-1', C-2', C-3', C-4', C-5').

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the necessary NMR data for this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Spectral width: 16 ppm

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

-

¹³C{¹H} NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Spectral width: 240 ppm

-

Acquisition time: 1 second

-

Relaxation delay: 2 seconds

-

-

COSY (Correlation Spectroscopy):

-

Pulse sequence: cosygpqf

-

Number of scans: 2 per increment

-

Spectral width: 16 ppm in both dimensions

-

Number of increments: 256

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse sequence: hsqcedetgpsisp2.3

-

Number of scans: 4 per increment

-

Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

-

Number of increments: 256

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse sequence: hmbcgpndqf

-

Number of scans: 8 per increment

-

Spectral width: 16 ppm (¹H) and 240 ppm (¹³C)

-

Number of increments: 256

-

Long-range coupling delay (D6): 60 ms (optimized for ~8 Hz coupling)

-

Visualization of NMR Analysis Workflow

The logical flow of experiments for the complete NMR analysis of this compound is depicted below.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Predicted 2D NMR Correlations

5.1. COSY

The COSY spectrum is expected to show correlations between geminal and vicinal protons. For this compound, the key expected correlation is between the olefinic proton (H-3') and the allylic protons of the ethyl group (H-4'). A weaker, long-range correlation might also be observed between the protons of the two methyl groups (H-4' and H-5').

5.2. HSQC

The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons they are attached to. The expected correlations are:

-

H-3' with C-3'

-

H-4' with C-4'

-

H-5' with C-5'

5.3. HMBC

The HMBC spectrum is crucial for establishing the carbon skeleton by identifying two- and three-bond correlations between protons and carbons. Key expected long-range correlations include:

-

H-3' to C-1' , C-2' , C-4' , and C-5' .

-

H-4' to C-2' and C-3' .

-

H-5' to C-2' and C-3' .

The correlation from the olefinic proton H-3' to the carbonyl carbon C-1' would be definitive in confirming the α,β-unsaturated anhydride structure.

The logical relationship of these correlations in confirming the structure is visualized below.

Caption: Key predicted HMBC correlations for structural elucidation of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the complete NMR analysis of this compound. The provided experimental protocols and workflow diagrams offer a clear path for researchers to acquire and interpret the necessary data for unambiguous structural confirmation. The acquisition and publication of experimental NMR data for this compound are highly encouraged to validate these predictions and facilitate its broader use in the scientific community. For drug development professionals, a confirmed structure is the first critical step in understanding its potential as a synthetic precursor and in silico modeling of its interactions with biological targets.

Principles of Infrared Spectroscopy of Acid Anhydrides

An In-depth Technical Guide to the Infrared Spectroscopy of Angelic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For acid anhydrides, the most prominent features in an IR spectrum are the dual carbonyl (C=O) stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups, which are coupled through the central oxygen atom.

This compound, being an unsaturated non-cyclic anhydride, is expected to exhibit C=O stretching frequencies that are lower than those of its saturated counterparts due to the influence of conjugation with the C=C double bond.

Predicted Infrared Absorption Data for this compound

The following table summarizes the predicted IR absorption bands for this compound. These values are based on the typical frequency ranges for unsaturated, non-cyclic anhydrides.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Asymmetric C=O Stretch | 1810 - 1790 | Strong | This band, occurring at a higher frequency, is typically the more intense of the two carbonyl absorptions in non-cyclic anhydrides. |

| Symmetric C=O Stretch | 1760 - 1740 | Strong | The lower frequency carbonyl band. The separation between the symmetric and asymmetric bands is a characteristic feature of anhydrides. |

| C=C Stretch | 1680 - 1640 | Medium to Weak | The presence of the carbon-carbon double bond in the angelic acid moieties gives rise to this absorption. Its intensity can be variable. |

| C-O-C Asymmetric Stretch | 1175 - 1100 | Strong | This strong absorption is characteristic of the anhydride functional group and arises from the stretching of the C-O-C bridge. |

| C-H Stretch (sp²) | 3100 - 3000 | Medium | Corresponds to the stretching of the C-H bonds on the C=C double bond. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Arises from the C-H bonds of the methyl groups. |

| C-H Bending | 1470 - 1370 | Medium | These absorptions are due to the bending vibrations of the C-H bonds in the methyl groups. |

Experimental Protocol for Acquiring the IR Spectrum of this compound

The following provides a general methodology for obtaining an IR spectrum of this compound. The specific parameters may be adjusted based on the available instrumentation and the physical state of the sample.

3.1. Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

3.2. Sample Preparation

The choice of sample preparation technique depends on whether the this compound is in a liquid or solid state at room temperature.

-

For Liquid Samples (Neat):

-

Place a small drop of the liquid this compound between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

For Solid Samples (KBr Pellet):

-

Thoroughly grind a small amount of solid this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

-

Solution Spectroscopy:

-

Dissolve the this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)).

-

Transfer the solution to a liquid sample cell with a known path length.

-

Acquire the spectrum of the solution and subtract the spectrum of the pure solvent.

-

3.3. Data Acquisition

-

Background Scan: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) to account for atmospheric and instrumental interferences.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Diagram of the General Workflow for IR Spectroscopy

Caption: A generalized workflow for obtaining and analyzing an infrared spectrum of a chemical sample.

Logical Relationship of Anhydride Structure to IR Spectrum

Caption: The relationship between the key functional groups in this compound and their characteristic infrared spectral features.

An In-depth Technical Guide to the Mass Spectrometry of Angelic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic Anhydride ((Z)-2-Methyl-2-butenoic anhydride) is a naturally occurring or synthetic compound of interest in various chemical and pharmaceutical research areas. As with many volatile and semi-volatile organic molecules, mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) stands as a primary analytical technique for its identification and quantification. This guide provides a comprehensive overview of the theoretical and practical aspects of the mass spectrometric analysis of this compound. Due to the limited availability of specific, published mass spectral data for this compound, this document presents a predictive analysis based on the established fragmentation patterns of related chemical classes, namely terpene anhydrides. The experimental protocols detailed herein are generalized best practices for the analysis of such compounds.

Introduction to this compound

This compound is the anhydride derivative of angelic acid, a monounsaturated organic acid. Its chemical properties are dictated by the presence of both an anhydride functional group and carbon-carbon double bonds within its structure. These features influence its behavior during mass spectrometric analysis, particularly its ionization and subsequent fragmentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methodologies, particularly for sample preparation and chromatographic separation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Exact Mass | 182.0943 u | [1] |

| CAS Number | 94487-74-8 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 108 °C at 13 mmHg | |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Predicted Mass Spectrometry Fragmentation of this compound

In the absence of a publicly available, experimentally derived mass spectrum for this compound, a predicted fragmentation pattern under electron ionization (EI) conditions is proposed. The fragmentation of organic molecules in EI-MS is a reproducible process that yields a characteristic pattern of fragment ions, which serves as a molecular fingerprint.

The fragmentation of anhydrides in mass spectrometry is known to proceed via specific pathways, often initiated by the cleavage of the anhydride bond to form a stable acylium ion. The presence of unsaturation in the alkyl chains of this compound provides additional pathways for fragmentation.

A proposed fragmentation pathway is illustrated in the following diagram:

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Based on this predicted pathway, a summary of the expected major fragment ions is presented in Table 2.

| m/z | Proposed Fragment Ion | Structure | Relative Abundance |

| 182 | [C₁₀H₁₄O₃]⁺• (Molecular Ion) | [(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | Low |

| 100 | [C₅H₈O₂]⁺• | Angelic Acid Radical Cation | Moderate |

| 83 | [C₅H₇O]⁺ | Angeloyl Cation (Acylium Ion) | High (likely base peak) |

| 69 | [C₄H₅O]⁺ | Loss of CH₂ from acylium ion | Moderate |

| 55 | [C₄H₇]⁺ | Butenyl Cation | Moderate |

| 41 | [C₃H₅]⁺ | Allyl Cation | Moderate |

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound can be approached using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, care must be taken to avoid thermal degradation and hydrolysis in the GC system.

4.1.1. Sample Preparation

-

Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dichloromethane or ethyl acetate.

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For samples containing this compound, dissolve a known quantity in the anhydrous solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

4.1.2. GC-MS Instrumentation and Parameters

A typical GC-MS setup for the analysis of a terpene anhydride is detailed in Table 3.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977C MS or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless or split injection depending on concentration) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 35-350 |

The following diagram illustrates a general workflow for GC-MS analysis.

Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a viable alternative to GC-MS, particularly if this compound is present in a complex, non-volatile matrix or if derivatization is desired. Anhydrides can be challenging to analyze directly by reversed-phase LC due to their reactivity with water in the mobile phase. Therefore, derivatization or normal-phase chromatography may be preferable.

4.2.1. Derivatization

To improve chromatographic retention and ionization efficiency, this compound can be derivatized. A common approach for anhydrides is to react them with an amine, such as di-n-butylamine (DBA), to form a stable amide derivative.

4.2.2. LC-MS Instrumentation and Parameters

A potential LC-MS method for the analysis of the DBA derivative of this compound is outlined in Table 4.

| Parameter | Recommended Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |

| LC Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

The following diagram illustrates the logical relationship in developing an LC-MS method.

References

An In-Depth Technical Guide to the Synthesis of Angelic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for angelic anhydride, a valuable reagent and building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and clear visualizations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound typically proceeds through two main pathways: the dehydration of angelic acid or the reaction of an angeloyl halide with an angelate salt. Each method offers distinct advantages and requires careful consideration of reaction conditions to maximize yield and purity while minimizing potential side reactions, such as isomerization to the tiglic isomer.

Pathway 1: Dehydration of Angelic Acid

The direct dehydration of angelic acid is a common and straightforward approach to obtaining this compound. This method involves the removal of a water molecule from two molecules of angelic acid, typically facilitated by a dehydrating agent.

Key Experimental Protocol:

A prevalent method for the dehydration of carboxylic acids involves the use of a coupling reagent. While specific protocols for angelic acid are not abundantly detailed in publicly available literature, a general and effective method involves the use of a dehydrating agent like acetic anhydride or a carbodiimide.

Illustrative Experimental Protocol (General Procedure):

-

Reactant Preparation: A solution of angelic acid (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A dehydrating agent, such as acetic anhydride (1.1 equivalents), is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C. The use of a catalyst, such as sulfuric acid (catalytic amount), may be employed to accelerate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, for example, by the addition of cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation or chromatography to yield the final product.

Quantitative Data Summary:

| Parameter | Value/Range |

| Reactants | Angelic Acid, Acetic Anhydride |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 12 hours (typical) |

| Yield | 60-80% (expected range) |

Logical Workflow for Dehydration of Angelic Acid:

Caption: Workflow for this compound Synthesis via Dehydration.

Pathway 2: From Angeloyl Chloride and Angelate Salt

This two-step pathway involves the initial conversion of angelic acid to its more reactive acid chloride derivative, angeloyl chloride. The subsequent reaction of angeloyl chloride with an angelate salt, typically the sodium or potassium salt of angelic acid, yields this compound. This method can offer higher yields and purity as the reactivity of the acid chloride is significantly greater than the carboxylic acid.

Step 1: Synthesis of Angeloyl Chloride

Key Experimental Protocol:

Angelic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce angeloyl chloride.[1]

Illustrative Experimental Protocol (General Procedure):

-

Reactant Setup: Angelic acid (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced (HCl and SO₂).

-

Reagent Addition: Thionyl chloride (1.1 - 1.5 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at that temperature until the evolution of gas ceases, indicating the completion of the reaction.

-

Isolation of Angeloyl Chloride: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield crude angeloyl chloride, which can be purified by vacuum distillation.

Quantitative Data Summary for Angeloyl Chloride Synthesis:

| Parameter | Value/Range |

| Reactants | Angelic Acid, Thionyl Chloride |

| Catalyst | Dimethylformamide (catalytic) |

| Solvent | Dichloromethane, Toluene |

| Temperature | Reflux |

| Reaction Time | 1 - 4 hours |

| Yield | 80-95% (expected range) |

Step 2: Synthesis of this compound from Angeloyl Chloride

Key Experimental Protocol:

The freshly prepared angeloyl chloride is reacted with a salt of angelic acid.

Illustrative Experimental Protocol (General Procedure):

-

Salt Formation: Sodium angelate is prepared by reacting angelic acid with a stoichiometric amount of a base like sodium hydroxide or sodium hydride in an anhydrous solvent.

-

Reaction: The purified angeloyl chloride (1 equivalent), dissolved in an anhydrous aprotic solvent, is added slowly to a stirred suspension of the sodium angelate (1 equivalent) at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the inorganic salt byproduct (e.g., NaCl). The filtrate is then concentrated under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation.

Quantitative Data Summary for this compound Synthesis from Angeloyl Chloride:

| Parameter | Value/Range |

| Reactants | Angeloyl Chloride, Sodium Angelate |

| Solvent | Anhydrous Ether, Tetrahydrofuran |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 3 hours |

| Yield | 70-90% (expected range) |

Signaling Pathway Diagram for the Two-Step Synthesis:

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either the direct dehydration of angelic acid or via a two-step process involving the formation of angeloyl chloride. The choice of method will depend on the desired scale, purity requirements, and available reagents. For laboratory-scale synthesis, the two-step pathway often provides higher yields and a purer product. Careful control of reaction conditions is crucial in all methodologies to prevent the isomerization of the angelic moiety. The provided protocols and data serve as a foundational guide for the successful synthesis of this important chemical intermediate.

References

Angelic Anhydride: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic Anhydride, also known as (Z)-2-Methyl-2-butenoic anhydride, is a synthetic chemical reagent with applications in organic synthesis and pharmacological research.[1] As an aliphatic acid anhydride, its chemistry is characterized by the electrophilicity of its carbonyl carbons, making it a useful acylating agent. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and reactivity, with a focus on its practical application in a laboratory setting. It is important to note that while general principles of acid anhydride chemistry are well-established, specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature. Therefore, this guide supplements available information on this compound with generalized data for acid anhydrides to provide a practical framework for its use.

Chemical and Physical Properties

This compound is the anhydride derivative of angelic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| CAS Number | 94487-74-8 | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Solubility | Soluble in DMSO | [3] |

Stability

Proper storage is crucial for maintaining the integrity of this compound. Commercial suppliers recommend the following storage conditions to ensure stability.

| Condition | Duration |

| -20°C | Up to 2 years |

| -80°C in solvent | Up to 1 year |

| -20°C in solvent | Up to 1 month |

Reactivity

The reactivity of this compound is primarily governed by the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack. This reactivity makes it an effective acylating agent for a variety of nucleophiles.

General Reactivity Profile

The following table summarizes the expected reactions of this compound with common nucleophiles, based on the general reactivity of acid anhydrides.

| Nucleophile | Product |

| Water (H₂O) | 2 equivalents of Angelic Acid |

| Alcohols (R-OH) | Angelate Ester + Angelic Acid |

| Amines (R-NH₂) | Angelic Amide + Angelic Acid |

Nucleophilic Acyl Substitution: A General Mechanism

The primary reaction pathway for this compound is nucleophilic acyl substitution. A generalized mechanism for this reaction is depicted below.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

While specific, validated experimental protocols for the synthesis and reactions of this compound are not widely published, a general procedure for acylation using an acid anhydride can be adapted. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate and desired product.

General Protocol for Acylation of an Alcohol

This protocol provides a general workflow for the esterification of an alcohol using an acid anhydride, which can be used as a starting point for reactions with this compound.

Caption: A generalized workflow for an acylation reaction.

Disclaimer: This is a generalized protocol and may require significant optimization for specific applications of this compound. Appropriate safety precautions should be taken when handling acid anhydrides, as they can be corrosive and moisture-sensitive.

Applications in Drug Development and Research

This compound serves as a reagent in the synthesis of angelate esters. These esters are of interest in medicinal chemistry due to the biological activity of compounds containing the angeloyl moiety. For instance, certain natural products with angelate esters exhibit a range of pharmacological activities.

Currently, there is no publicly available information linking this compound to specific biological signaling pathways or its direct use as a therapeutic agent. Its primary role in drug development appears to be as a synthetic intermediate for the preparation of more complex molecules.

Conclusion

This compound is a valuable reagent for the introduction of the angeloyl group into various molecules through nucleophilic acyl substitution. While its general stability and reactivity profile can be inferred from the well-understood chemistry of acid anhydrides, there is a notable lack of specific quantitative data in the scientific literature. Detailed kinetic studies on its stability under different conditions and its reactivity with a range of nucleophiles would be highly beneficial for its broader application. Furthermore, exploration of its potential biological activities and involvement in signaling pathways remains an open area for future research. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the need for empirical optimization of reaction conditions in the absence of detailed published protocols.

References

An In-depth Technical Guide to Angelic Anhydride Derivatives and Analogs for Drug Discovery

Introduction

Angelic Anhydride, a reactive chemical intermediate, serves as a precursor for the synthesis of various angelate esters. While this compound itself is not extensively studied for its biological activities, it provides a gateway to the derivatives of angelic acid. Angelic acid and its esters are naturally occurring compounds found in plants of the Apiaceae family, such as Angelica archangelica.[1] These, along with other bioactive molecules isolated from the Angelica genus, have garnered significant interest in the scientific community for their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of angelic acid derivatives and key analogs from the Angelica species, intended for researchers, scientists, and professionals in drug development.

The primary bioactive constituents found in Angelica species that will be discussed include angelic acid esters, ferulic acid, Z-ligustilide, and angelica polysaccharides. These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, immunomodulatory, and neuroprotective activities.

Core Bioactive Compounds and Their Derivatives

Angelic Acid and its Esters

Angelic acid ((2Z)-2-Methylbut-2-enoic acid) is an unsaturated monocarboxylic acid. Its esters are considered the active components in several herbal medicines and are known for their pain-relieving and spasmolytic properties.[2] this compound is a key reagent for the synthesis of these angelate esters.[3][4]

Synthesis of Angelic Acid Esters:

A general method for the synthesis of angelate esters involves the reaction of this compound with a corresponding alcohol. A more common laboratory and industrial synthesis involves the isomerization of the more stable tiglic acid (the trans-isomer of angelic acid).

Biological Activity:

Angelic acid has been identified as a ferroptosis inducer that targets NRF2 degradation.[5] By binding to the NRF2 protein, it promotes its degradation through the ubiquitination-proteasome pathway. This alleviates the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, leading to ferroptosis in tumor cells.

Ferulic Acid

Ferulic acid is a phenolic compound ubiquitously found in the cell walls of plants, including Angelica sinensis. It is well-known for its potent antioxidant and anti-inflammatory properties.

Biological Activity and Signaling Pathways:

Ferulic acid modulates several key signaling pathways implicated in inflammation and cancer:

-

Anti-inflammatory Effects: Ferulic acid exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Anticancer Effects: In various cancer cell lines, ferulic acid has been shown to induce apoptosis and cell cycle arrest by modulating the PI3K/Akt pathway and altering the expression of cell cycle-related proteins like p53 and p21.

-

Antioxidant Effects: Ferulic acid activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Z-Ligustilide

Z-ligustilide is a major lipophilic component of Angelica sinensis and is responsible for many of its therapeutic effects.

Biological Activity and Signaling Pathways:

-

Anti-inflammatory Activity: Z-ligustilide inhibits the production of inflammatory mediators by suppressing the activation of the NF-κB and MAPK signaling pathways.

-

Anticancer Activity: It has been shown to induce apoptosis in cancer cells, particularly under hypoxic conditions, through the activation of ER-stress signaling.

-

Neuroprotective Effects: Z-ligustilide exhibits neuroprotective properties by attenuating oxidative stress and inhibiting neuronal apoptosis, partly through the modulation of the PI3K/Akt and TLR4 signaling pathways.

Angelica Polysaccharides (APS)

The water-soluble polysaccharides extracted from the roots of Angelica sinensis are known for their immunomodulatory and anti-inflammatory activities.

Biological Activity and Signaling Pathways:

-

Immunomodulatory Effects: APS can enhance both non-specific and specific immunity. They have been shown to promote the proliferation of T-cells and macrophages and regulate the production of cytokines like IL-2, IFN-γ, and IL-4.

-

Anti-inflammatory Effects: APS can modulate inflammatory responses by regulating signaling pathways such as NF-κB, MAPK, and JAK/STAT.

-

Antioxidant Effects: Angelica polysaccharides have been shown to antagonize oxidative stress-induced injury by activating the Nrf2 pathway.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of key compounds from Angelica species.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Angelica sinensis Water Extract | IL-6 Inhibition | RAW 264.7 | 954.3 µg/mL | |

| Angelica sinensis Water Extract | TNF-α Inhibition | RAW 264.7 | 387.3 µg/mL | |

| Angelica sinensis Water Extract | MCP-1 Inhibition | RAW 264.7 | 191.7 µg/mL | |

| Angelica sinensis Water Extract | VEGF Inhibition | RAW 264.7 | 110.1 µg/mL | |

| Ferulic Acid | Xanthine Oxidase Inhibition | - | >100 µg/mL | |

| Ferulic Acid Derivative (S-52372) | NO Production Inhibition | RAW 264.7 | ~1.6 µM | |

| Z-Ligustilide | Cell Viability | TW2.6 (Oral Cancer) | ~200 µM | |

| Angelicin | ERα Antagonism | - | Lower than Psoralen | |

| Angelicin | Cytotoxicity | HeLa, SiHa | IC30: 40-200 µM |

Table 1: Anti-inflammatory and Cytotoxic Activities of Angelica Compounds and Extracts.

Key Signaling Pathways

The bioactive constituents of Angelica species modulate a complex network of signaling pathways to exert their therapeutic effects. Below are graphical representations of some of the most critical pathways.

Caption: Ferulic acid's dual role in inflammation and oxidative stress.

Caption: Z-Ligustilide's mechanisms in neuroprotection and cancer.

Caption: Immunomodulatory effects of Angelica Polysaccharides (APS).

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis of angelate esters and the evaluation of the biological activities of Angelica-derived compounds.

Synthesis of Angelic Acid Esters from Tiglic Acid

This protocol describes a general method for the isomerization of tiglic acid to angelic acid, followed by esterification.

1. Isomerization of Tiglic Acid to Angelic Acid:

-

A mixture of tiglic acid and an organic sulfinic acid (e.g., p-toluenesulfinic acid) as a catalyst is heated.

-

The reaction progress is monitored by techniques such as gas chromatography to determine the ratio of angelic acid to tiglic acid.

-

Angelic acid is then isolated from the mixture by fractional distillation under reduced pressure.

2. Esterification of Angelic Acid:

-

Angelic acid is reacted with the desired alcohol in the presence of an ester exchange catalyst (e.g., dioctyltin laurate) and a solvent like toluene.

-

The reaction mixture is heated under reflux, and the progress is monitored by TLC or GC.

-

The resulting angelate ester is purified by column chromatography.

Quantification of Ferulic Acid in Angelica Extract by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of ferulic acid.

1. Sample Preparation:

-

A powdered sample of dried Angelica root is extracted with a methanol-formic acid (95:5) solution using sonication.

-

The extract is then filtered through a 0.2 µm membrane filter prior to injection into the HPLC system.

2. HPLC Conditions:

-

Column: Alltima C18 column (5 µm, 4.6 mm i.d. × 250 mm) with a C18 guard column.

-

Mobile Phase: A gradient of 1.0% acetic acid in water (A) and acetonitrile (B). The gradient program can be optimized but a typical starting condition is 19% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 320 nm.

-

Column Temperature: 30°C.

-

Quantification: A standard curve is generated using known concentrations of a ferulic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

NF-κB Inhibition Assay

This protocol describes a general method to assess the inhibition of the NF-κB signaling pathway, which is relevant for many of the anti-inflammatory compounds discussed.

1. Cell Culture and Treatment:

-

A suitable cell line, such as RAW 264.7 macrophages, is cultured to an appropriate confluency.

-

Cells are pre-treated with various concentrations of the test compound (e.g., ferulic acid, Z-ligustilide) for a specified time (e.g., 1-2 hours).

-

NF-κB activation is then induced by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes).

2. Western Blot for IκBα Degradation and p65 Nuclear Translocation:

-

After treatment, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B for nuclear fraction).

-

HRP-conjugated secondary antibodies are used for detection with a chemiluminescent substrate.

-

The inhibition of IκBα degradation and p65 translocation is quantified by densitometry.

3. Luciferase Reporter Assay for NF-κB Transcriptional Activity:

-

Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The inhibition of NF-κB transcriptional activity is calculated as the reduction in luciferase expression relative to the stimulated control.

Conclusion

This technical guide provides an in-depth overview of the derivatives and analogs of this compound, with a primary focus on the bioactive compounds derived from Angelic Acid and the Angelica genus. The presented data on their biological activities, underlying signaling pathways, and relevant experimental protocols highlight their significant therapeutic potential. For researchers and drug development professionals, these compounds represent a rich source of lead structures for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Further research into the structure-activity relationships of specific angelic acid derivatives is warranted to optimize their potency and pharmacokinetic properties.

References

- 1. acs.org [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angelic acid triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Angelic Anhydride: A Technical Guide to Stereochemistry and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic anhydride, the common name for (Z,Z)-2-methyl-2-butenoic anhydride, is an organic compound of interest in synthetic chemistry and drug development. It is the anhydride of angelic acid, an unsaturated monocarboxylic acid found in various plants of the Apiaceae family.[1] The stereochemistry of the double bonds in the constituent angelic acid moieties dictates the geometry of the anhydride and gives rise to potential isomeric forms. This technical guide provides a comprehensive overview of the stereochemistry and isomers of this compound, including available physicochemical data and a discussion of synthetic approaches.

Stereochemistry of 2-Methyl-2-butenoic Anhydride Isomers

The core of this compound's stereochemistry lies in the geometric isomerism of its parent carboxylic acid, 2-methyl-2-butenoic acid. This acid exists as two stereoisomers: angelic acid (the cis or Z-isomer) and tiglic acid (the trans or E-isomer). The anhydride is formed from two molecules of this acid, leading to three possible stereoisomers of the resulting anhydride, C₁₀H₁₄O₃.

The three potential stereoisomers are:

-

This compound ((Z,Z)-2-methyl-2-butenoic anhydride): Formed from two molecules of angelic acid. Both acyl groups possess the Z configuration.

-

Tiglic Anhydride ((E,E)-2-methyl-2-butenoic anhydride): Formed from two molecules of tiglic acid. Both acyl groups possess the E configuration.

-

Angelic Tiglic Anhydride ((Z,E)-2-methyl-2-butenoic anhydride): A mixed anhydride formed from one molecule of angelic acid and one molecule of tiglic acid. This isomer possesses one acyl group with the Z configuration and one with the E configuration.

It is important to note that while this compound and Tiglic Anhydride are well-documented, extensive searches of the scientific literature did not yield specific experimental data for the mixed (Z,E)-isomer. This suggests that the mixed anhydride may be unstable and readily disproportionate into the more thermodynamically stable symmetric anhydrides, or that it has not yet been isolated and characterized.

Visualization of Isomeric Relationships

The relationship between the parent acids and the resulting anhydride isomers can be visualized as follows:

Quantitative Data

The following table summarizes the available quantitative data for the symmetric isomers of 2-methyl-2-butenoic anhydride. No experimental data for the mixed (Z,E)-isomer was found in the reviewed literature.

| Property | This compound ((Z,Z)-isomer) | Tiglic Anhydride ((E,E)-isomer) |

| CAS Number | 94487-74-8[2] | 14316-68-8[3] |

| Molecular Formula | C₁₀H₁₄O₃[2] | C₁₀H₁₄O₃[3] |

| Molecular Weight | 182.22 g/mol | 182.22 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid | Colorless to orange to green clear liquid |

| Boiling Point | 108 °C at 13 mmHg | Not available |

| Melting Point | Not available | Not available |

| Density | 1.0 g/cm³ (approx.) | Not available |

Experimental Protocols

Proposed Synthesis of Symmetric Anhydrides

A common method for synthesizing symmetric anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or oxalyl chloride.

Example Workflow for Synthesis:

Protocol Outline:

-

Reaction Setup: The appropriate carboxylic acid (angelic acid or tiglic acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

-

Addition of Dehydrating Agent: The dehydrating agent is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve filtration (e.g., to remove dicyclohexylurea if DCC is used) and washing with aqueous solutions. The crude product is then purified, typically by distillation under reduced pressure or chromatography.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Note on Mixed Anhydride Synthesis: The synthesis of the mixed (Z,E)-anhydride would be more challenging due to the potential for disproportionation. A possible approach could involve the reaction of the acid chloride of one isomer with the carboxylate salt of the other isomer at low temperatures. However, isolation of a pure mixed anhydride would likely be difficult.

Spectroscopic Characterization

While specific experimental NMR data for the isomers of 2-methyl-2-butenoic anhydride are not available in the literature searched, the expected ¹H and ¹³C NMR signals can be predicted based on the structures.

Expected ¹H NMR Features:

-

This compound ((Z,Z)-isomer): Due to the cis relationship of the methyl and ethyl groups, the vinylic proton would likely appear at a different chemical shift compared to the trans isomer. The two methyl groups and the methylene protons of the ethyl group would also have characteristic signals.

-

Tiglic Anhydride ((E,E)-isomer): The trans arrangement would influence the chemical shift of the vinylic proton.

-

Angelic Tiglic Anhydride ((Z,E)-isomer): The spectrum would be more complex, showing two sets of signals for the non-equivalent angelic and tiglic moieties.

Expected ¹³C NMR Features:

The chemical shifts of the carbonyl carbon, the olefinic carbons, and the alkyl carbons would be expected to differ slightly between the isomers due to the different steric environments.

Conclusion

The stereochemistry of this compound is defined by the cis configuration of the double bonds in its constituent angelic acid units. It is one of three possible stereoisomers of 2-methyl-2-butenoic anhydride, the other two being tiglic anhydride (trans,trans) and the mixed angelic tiglic anhydride (cis,trans). While physicochemical data for the symmetric anhydrides are partially available, the mixed anhydride remains uncharacterized in the scientific literature, suggesting potential instability. The synthesis of the symmetric anhydrides can be achieved through standard dehydration methods, although specific optimized protocols are not widely reported. Further research is required to isolate and characterize the mixed anhydride and to obtain detailed spectroscopic data for all three isomers, which would be valuable for their unambiguous identification and for advancing their applications in chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Angelic Anhydride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic Anhydride, the anhydride of angelic acid, is a reactive chemical intermediate with significant potential in organic synthesis and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, chemical properties, and known biological relevance. Detailed experimental protocols for key synthesis methodologies are presented, alongside a summary of its quantitative data. Furthermore, this guide illustrates relevant chemical transformations and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named (Z)-2-methylbut-2-enoic anhydride, is a derivative of angelic acid, a naturally occurring monocarboxylic unsaturated organic acid. While the history of angelic acid dates back to the 19th century, the specific timeline of this compound's discovery and synthesis is less documented. This guide aims to consolidate the available historical and technical information to provide a thorough resource for the scientific community. The primary application of this compound appears to be as a reagent in the synthesis of angelate esters, which are recognized for their potential therapeutic properties, including analgesic and spasmolytic effects.[1][2]

Discovery and History

The history of this compound is intrinsically linked to its parent compound, angelic acid.

Discovery of Angelic Acid (1842):

The journey began in 1842 when the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (Angelica archangelica). The name of the acid, and subsequently its derivatives, is derived from this plant.

While the exact date and discoverer of this compound remain elusive in readily available literature, it is reasonable to infer that its synthesis would have followed the characterization and availability of angelic acid. General methods for the synthesis of acid anhydrides were known during the 19th and early 20th centuries, making it plausible that this compound was first prepared during this period by reacting angelic acid with a suitable dehydrating agent.

A significant development in the broader field of aliphatic acid anhydride synthesis was the work of Smith Gordon Ernest and his colleagues. Their patent on the manufacture of aliphatic acid anhydrides from unsaturated hydrocarbon acid anhydrides provides a foundational method that is applicable to the synthesis of this compound.[3][4]

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [5] |

| Molecular Weight | 182.22 g/mol | |